6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione
CAS No.: 1021499-85-3
Cat. No.: VC18413628
Molecular Formula: C18H8O5
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021499-85-3 |
|---|---|
| Molecular Formula | C18H8O5 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 8-hydroxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione |
| Standard InChI | InChI=1S/C18H8O5/c19-15-8-4-1-2-5-9(8)16-13-12-10(17(20)23-16)6-3-7-11(12)22-18(21)14(13)15/h1-7,19H |
| Standard InChI Key | PHGKGINKUYUOGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 8-hydroxy-11,18-dioxapentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione, reflects its intricate pentacyclic framework . Key features include:
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A central chromene scaffold fused with benzo and chromenone groups.
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Two ketone groups at positions 5 and 12.
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A hydroxyl substituent at position 6, enhancing solubility and hydrogen-bonding potential .
The planar structure is stabilized by π-conjugation across the fused rings, as evidenced by its canonical SMILES representation:
C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1021499-85-3 | |
| Molecular Formula | ||
| Molecular Weight | 304.3 g/mol | |
| XLogP3-AA (Partition Coefficient) | 4.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic and Computational Data
PubChem’s computed properties reveal a high degree of aromaticity, with an exact mass of 304.03717335 Da and a rotatable bond count of 0, indicating rigidity . The InChIKey PHGKGINKUYUOGA-UHFFFAOYSA-N facilitates database searches, while its 3D conformer model predicts minimal steric strain due to the planar arrangement .
Synthesis and Preparation
Purification and Characterization
Post-synthesis, chromatographic techniques (e.g., HPLC, column chromatography) are employed to isolate the compound. Structural validation relies on:
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Mass spectrometry: To confirm the molecular ion peak at m/z 304.
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NMR spectroscopy: and NMR would resolve aromatic proton environments and carbonyl carbons.
Pharmacological Activities
Table 2: Hypothesized Biological Targets
| Target | Mechanism | Evidence Level |
|---|---|---|
| DNA Topoisomerase II | Inhibition of DNA replication | Theoretical |
| Reactive Oxygen Species | Radical scavenging | Structural |
| Bacterial Cell Walls | Disruption of membrane integrity | Analog-based |
Structure-Activity Relationships (SAR)
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The 6-hydroxy group is critical for antioxidant capacity, analogous to flavonoids like quercetin.
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Ketone moieties at positions 5 and 12 may enhance electrophilicity, facilitating covalent binding to biological nucleophiles .
| Supplier | Purity | Price (USD/mg) | Availability |
|---|---|---|---|
| Aladdin Scientific | 95% | 12.50 | In stock |
| Synpharmatech | 98% | 14.20 | 2–4 weeks |
Research Applications
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Drug discovery: As a scaffold for designing kinase inhibitors.
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Material science: Studying π-conjugated systems for organic electronics.
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